molecular formula C6H4ClIN2O2 B8331037 2-Iodo-4-chloro-5-nitroaniline

2-Iodo-4-chloro-5-nitroaniline

Cat. No.: B8331037
M. Wt: 298.46 g/mol
InChI Key: DESVDNMELPUQEH-UHFFFAOYSA-N
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Description

2-Iodo-4-chloro-5-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₃ClIN₂O₂ and a molecular weight of 298.47 g/mol. This compound features an aromatic benzene ring substituted with iodine (position 2), chlorine (position 4), and a nitro group (position 5), along with an amine group (position 1). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine acts as a leaving group .

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

4-chloro-2-iodo-5-nitroaniline

InChI

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2

InChI Key

DESVDNMELPUQEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)I)N

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro-4-iodo-2-nitroaniline (CAS 335349-57-0)

  • Structural Differences : The iodine and nitro groups are swapped (iodine at position 4, nitro at position 2) compared to the target compound.
  • Molecular Weight : Identical (298.47 g/mol) due to the same substituents .
  • Synthesis: Prepared via nucleophilic substitution using potassium hydroxide in DMSO/methanol, highlighting the reactivity of iodine in such conditions .
  • Applications : Similar utility as a synthetic intermediate, though the altered substituent positions may influence regioselectivity in further reactions.

2-Iodo-4-nitroaniline

  • Structural Differences : Lacks the chlorine substituent at position 3.
  • Molecular weight is 265.00 g/mol (without Cl).
  • Applications : Primarily used in dye synthesis and as a precursor for iodinated pharmaceuticals .

4-Chloro-2-iodoaniline (CAS 1373233-50-1)

  • Structural Differences : Missing the nitro group at position 4.
  • Impact : The nitro group’s absence reduces steric hindrance and electron-withdrawing effects, making the compound more reactive in nucleophilic aromatic substitution. Molecular weight is 248.45 g/mol .
  • Applications : A key intermediate in pharmaceutical synthesis, particularly for antibiotics .

5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7)

  • Structural Differences : Methyl group replaces chlorine at position 4.
  • Impact : The methyl group introduces steric hindrance and electron-donating effects, altering solubility and reactivity. Molecular formula is C₇H₆IN₂O₂ (MW: 292.04 g/mol ), though discrepancies in reported data (e.g., molecular weight in ) suggest caution in interpretation .
  • Applications : Used in organic electronics due to methyl’s stabilizing effects on crystal packing.

2,6-Diiodo-4-nitroaniline (CAS 5398-27-6)

  • Structural Differences : Features two iodine atoms (positions 2 and 6) instead of iodine and chlorine.
  • Safety : Classified as an irritant (risk code Xi), with hazards similar to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Melting Point (°C)
2-Iodo-4-chloro-5-nitroaniline Not Provided C₆H₃ClIN₂O₂ 298.47 I (2), Cl (4), NO₂ (5) Data Unavailable
5-Chloro-4-iodo-2-nitroaniline 335349-57-0 C₆H₃ClIN₂O₂ 298.47 Cl (5), I (4), NO₂ (2) Not Reported
2-Iodo-4-nitroaniline Not Provided C₆H₄IN₂O₂ 265.00 I (2), NO₂ (4) Not Reported
4-Chloro-2-iodoaniline 1373233-50-1 C₆H₅ClIN 248.45 Cl (4), I (2) Not Reported
5-Iodo-4-methyl-2-nitroaniline 97113-38-7 C₇H₆IN₂O₂ 292.04 I (5), CH₃ (4), NO₂ (2) Not Reported
2,6-Diiodo-4-nitroaniline 5398-27-6 C₆H₃I₂N₂O₂ 363.92 I (2,6), NO₂ (4) Not Reported

Key Research Findings

  • Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase acidity of the amine group and direct further substitution to meta/para positions . Halogen Position: Iodine at position 2 (as in the target compound) enhances leaving-group ability in Suzuki-Miyaura couplings compared to position 4 .
  • Synthetic Utility : Nitro groups facilitate reduction to amines, enabling access to diverse derivatives, while iodine supports transition-metal-catalyzed cross-couplings .
  • Safety Considerations : Halogenated nitroanilines generally exhibit irritant properties, necessitating handling under controlled conditions .

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